molecular formula C20H21ClF3N3O2 B2973830 N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 866132-00-5

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2973830
CAS No.: 866132-00-5
M. Wt: 427.85
InChI Key: YUCKPGKQYCZDLV-UHFFFAOYSA-N
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Description

Compound Overview and Identity N-[(3-Chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound with the CAS Registry Number 866132-00-5 . Its molecular formula is C20H21ClF3N3O2, corresponding to a molecular weight of 427.85 g/mol . The structure features a piperazine core, which is a privileged scaffold in medicinal chemistry known for its versatility in interacting with various biological targets, particularly in the central nervous system . Structural Features and Research Relevance The molecule is characterized by a carboxamide linker connecting a 3-chloro-4-methoxybenzyl group to a 4-[3-(trifluoromethyl)phenyl]piperazine moiety . The 4-phenylpiperazine subunit is a common structural element in many biologically active compounds and is frequently investigated for its affinity towards G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors . The presence of the trifluoromethyl group is a classic strategy in drug design to enhance metabolic stability and membrane permeability. Compounds with this general architecture are of significant interest in pharmacological research for the development of receptor-selective ligands . Handling and Compliance This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate precautions, consulting the safety data sheet (SDS) before use. The specific safety and hazard information for this compound is available in the provided documentation .

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N3O2/c1-29-18-6-5-14(11-17(18)21)13-25-19(28)27-9-7-26(8-10-27)16-4-2-3-15(12-16)20(22,23)24/h2-6,11-12H,7-10,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCKPGKQYCZDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, a compound with the CAS number 866132-00-5, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClF3N3O2C_{20}H_{21}ClF_{3}N_{3}O_{2}. The compound features a piperazine core substituted with various aromatic groups, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, a derivative of the piperazine class demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) cell lines, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of this compound

Cell Line TypeIC50 (µM)
Ovarian Adenocarcinoma (OVXF 899)2.76
Pleural Mesothelioma (PXF 1752)9.27
Renal Cancer (RXF 486)1.143

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study focusing on derivatives with trifluoromethyl groups reported that these compounds were effective against Gram-positive bacteria, demonstrating low toxicity to human cells .

Table 2: Antimicrobial Activity of Trifluoromethyl Derivatives

Microorganism TypeMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus< 10
Streptococcus pneumoniae< 15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been reported to inhibit key enzymes involved in tumor progression and microbial growth.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
  • Interference with Cell Cycle : The compound appears to affect cell cycle regulation, leading to halted proliferation in sensitive cell lines.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of ovarian cancer. The treatment led to a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-carboxamide derivatives are widely explored due to their modular synthesis and tunable bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Activity/Application Reference
N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 3-Cl, 4-OCH₃ (benzyl); 3-CF₃ (phenyl) Not fully reported; expected high lipophilicity due to CF₃ and Cl-OCH₃ groups. Unknown; structurally similar to kinase inhibitors and receptor antagonists.
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Cl (phenyl); quinazolinone core Mp: 193.3–195.2 °C; Molecular weight: 439.9 g/mol. Anticancer (quinazolinone derivatives target EGFR/HER2 kinases).
4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide (A14) 3-CF₃ (phenyl); quinazolinone core Mp: 197.8–200.3 °C; Molecular weight: 473.9 g/mol. Enhanced metabolic stability compared to non-CF₃ analogs.
PF-04457845 3-CF₃ (pyridine); 4-[3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene] Orally active; high selectivity. Fatty acid amide hydrolase (FAAH) inhibitor for pain management.
YM580 4-CN, 3-CF₃ (phenyl); 2,5-dimethylpiperazine ED₅₀: 2.2 mg/kg (rat ventral prostate weight reduction). Nonsteroidal androgen receptor antagonist for prostate cancer.

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity: The trifluoromethyl group in the target compound and A14 enhances lipophilicity (logP ~3–4), improving membrane permeability compared to non-CF₃ analogs like A5 .
  • Metabolic Stability: The 3-chloro-4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism, similar to YM580’s 4-cyano-3-CF₃ substituent .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for A14 and YM580, involving carbodiimide-mediated coupling (e.g., HBTU/Et₃N) or thiourea-to-carboxamide conversion (e.g., NaIO₄/NH₄OH) . Yields for similar compounds range from 45–75% .

Key Differentiators

  • Dual Electron-Withdrawing Groups: The combination of Cl and CF₃ may synergistically stabilize the carboxamide bond, improving in vivo half-life over mono-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the coupling reaction of the piperazine-carboxamide core?

  • The coupling of substituted piperazine derivatives with aryl halides or activated carbonyl intermediates can be optimized using peptide-coupling reagents like HBTU or BOP in THF, as demonstrated in analogous syntheses . Key parameters include stoichiometric control (1:1 molar ratio of reactants), reaction time (12–24 hours), and purification via silica gel chromatography (10% methanol/ammonium hydroxide) to isolate the product. Monitoring via TLC (Rf ~0.40–0.44) ensures reaction completion .

Q. How should researchers address low yields during the final carboxamide formation?

  • Low yields often stem from steric hindrance at the carboxamide nitrogen. Strategies include:

  • Using excess acyl chloride (1.2–1.5 eq) with a base (e.g., Et₃N) to neutralize HCl byproducts .
  • Switching to microwave-assisted synthesis for improved reaction kinetics .
  • Purifying intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance purity before coupling .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the trifluoromethyl phenyl group (δ 7.6–7.8 ppm, aromatic protons; δ 121–126 ppm for CF₃ in ¹³C) and the piperazine CH₂ groups (δ 2.4–3.5 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₁₉H₁₈ClF₃N₃O₂, expect m/z ~432.156 .
  • IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological target engagement for this compound?

  • Perform molecular docking (AutoDock Vina, Glide) against targets like PARP-1 or androgen receptors, using crystallographic data (PDB: 5DS3) to validate binding poses .
  • DFT calculations (B3LYP/6-31G*) predict charge distribution and HOMO-LUMO gaps to assess redox activity. Solvent effects (e.g., DMSO) can be modeled via PCM .
  • ADME prediction (SwissADME) evaluates logP (~3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .

Q. How should researchers resolve discrepancies in biological activity data across structural analogs?

  • Design structure-activity relationship (SAR) studies by systematically varying substituents (e.g., Cl vs. CF₃ on the phenyl ring) and testing in standardized assays (e.g., PARP inhibition IC₅₀) .
  • Control for metabolic stability using liver microsomes to identify labile groups (e.g., methoxy vs. hydroxyl) that alter activity .
  • Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What crystallographic methods are recommended for resolving ambiguous electron density in the piperazine ring?

  • Use SHELXL for refinement, applying restraints for piperazine chair conformations and anisotropic displacement parameters.
  • Address disorder via PART instructions and analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to stabilize the lattice .
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. How can stereochemical purity be ensured during asymmetric synthesis of chiral intermediates?

  • Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.
  • Use circular dichroism (CD) or optical rotation ([α]²⁵D) to confirm configuration, referencing synthesized standards (e.g., (2R,5S)-isomers) .
  • Optimize reaction conditions (e.g., chiral catalysts like BINAP-Pd) for >95% enantiomeric excess .

Methodological Tables

Table 1. Key NMR Assignments for Structural Confirmation

Proton/Groupδ (ppm) in DMSO-d₆MultiplicityReference
Trifluoromethyl phenyl7.61–7.73m
Piperazine CH₂2.53–3.51s/mc
Carboxamide NH11.99s

Table 2. In Vitro PARP Inhibition Assay Conditions

ParameterValueSource
Cell LineHeLa (PARPi-resistant)
Incubation Time72 h
IC₅₀ DeterminationMTT assay, λ = 570 nm
Positive ControlOlaparib (IC₅₀ = 1.2 nM)

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